

TNG-0746132: A Technical Overview of a Potent and Selective USP1 Inhibitor

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Compound of Interest

Compound Name: TNG-0746132

Cat. No.: B10858027

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **TNG-0746132**, also known in scientific literature as TNG-6132. This molecule is a potent, selective, and orally bioavailable inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response pathway. Its mechanism of action presents a promising therapeutic strategy, particularly in the context of cancers with specific genetic vulnerabilities, such as BRCA1/2 mutations.

Core Chemical Structure and Properties

TNG-0746132 is a complex heterocyclic molecule with the systematic IUPAC name: 2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-5H-pyrrolo[3,2-d]pyrimidine.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C26H22F3N7O	[1]
Molecular Weight	505.51 g/mol	[1]
SMILES	<chem>Cc1n(cc(n1)C(F)(F)F)c2ccc(cc2)Cn3cc4c(c(n3)c5c(c(cn5)C)c6cccc6)N</chem>	N/A
InChI Key	ONJHDRGRJAZAHT-UHFFFAOYSA-N	[1]

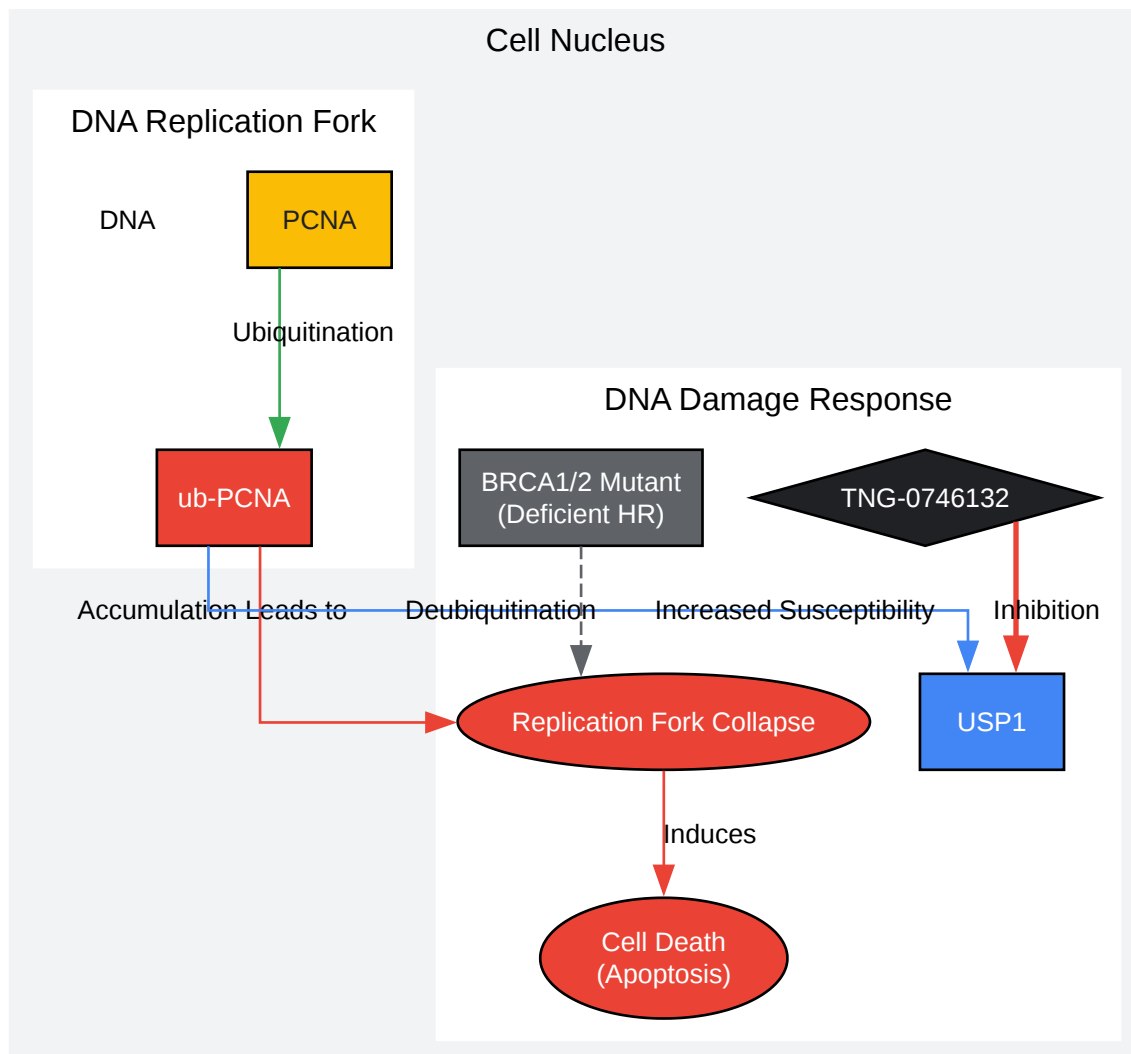
Mechanism of Action and Signaling Pathway

TNG-0746132 is a reversible and allosteric inhibitor of USP1.[2] USP1 plays a critical role in the DNA damage tolerance pathway by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA), a key protein in DNA replication and repair. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for DNA repair is deficient. These cancer cells become highly dependent on other DNA repair pathways, including the one regulated by USP1.

By inhibiting USP1, **TNG-0746132** prevents the deubiquitination of PCNA. The resulting accumulation of ubiquitinated PCNA (ub-PCNA) at the replication fork is toxic to BRCA-deficient cancer cells, leading to replication fork collapse and ultimately cell death. This selective targeting of BRCA-mutant cells is an example of synthetic lethality, a promising strategy in cancer therapy.

The signaling pathway below illustrates the mechanism of action of **TNG-0746132**.

Mechanism of Action of TNG-0746132 in BRCA-Mutant Cancer Cells

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Caption: **TNG-0746132** inhibits USP1, leading to the accumulation of ub-PCNA and selective cell death in BRCA-mutant cancer cells.

Quantitative Biological Data

The biological activity of **TNG-0746132** has been characterized in both biochemical and cellular assays. The following table summarizes key quantitative data.

Assay	Target/Cell Line	Value	Reference
Biochemical Assay (pIC50)	USP1-UAF1 complex	7.9	[3]
Cellular Viability Assay (pIC50)	MDA-MB-436 (BRCA1-mutant breast cancer)	7.6	[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of **TNG-0746132**. For complete, detailed protocols, please refer to the cited scientific literature.

In Vitro Cellular Viability Assay

A cellular viability assay using the MDA-MB-436 human breast cancer cell line, which harbors a BRCA1 mutation, was a key experiment to determine the potency of **TNG-0746132** in a relevant cancer context.

Objective: To determine the concentration of **TNG-0746132** that inhibits the growth of BRCA1-mutant cancer cells by 50% (IC50).

Methodology Summary:

- **Cell Culture:** MDA-MB-436 cells are cultured in appropriate media and conditions.
- **Seeding:** Cells are seeded into 96-well plates at a predetermined density.
- **Treatment:** A dilution series of **TNG-0746132** is added to the wells.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours) to allow for cell growth and drug effect.
- **Viability Assessment:** A cell viability reagent (e.g., CellTiter-Glo®, MTT) is added to each well. The signal (luminescence or absorbance) is measured using a plate reader.

- Data Analysis: The signal is normalized to untreated controls, and the IC50 value is calculated from the dose-response curve.

In Vivo Mouse Xenograft Model

To assess the in vivo efficacy of **TNG-0746132**, a mouse xenograft model using a BRCA1-mutant cancer cell line was employed.

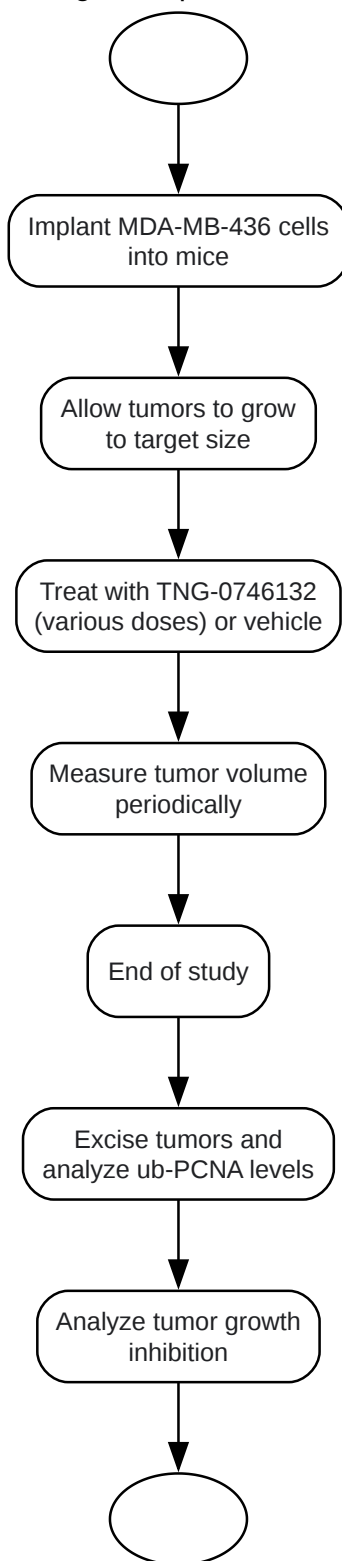
Objective: To evaluate the ability of **TNG-0746132** to inhibit tumor growth in a living organism and to assess its effect on the pharmacodynamic marker, ub-PCNA.

Methodology Summary:

- Tumor Implantation: MDA-MB-436 cells are implanted subcutaneously into immunocompromised mice.
- Tumor Growth: Tumors are allowed to grow to a specified size.
- Treatment: Mice are treated with **TNG-0746132** at various doses (e.g., 10, 30, 100, 200 mg/kg) via oral gavage.[3]
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the levels of ub-PCNA are measured by Western blotting to confirm target engagement.
- Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated mice to those in a vehicle-treated control group.

The experimental workflow for the in vivo xenograft study is depicted below.

In Vivo Xenograft Experimental Workflow

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Caption: Workflow for assessing the in vivo efficacy of **TNG-0746132** in a mouse xenograft model.

Conclusion

TNG-0746132 (TNG-6132) is a promising small molecule inhibitor of USP1 with demonstrated potency and selectivity in preclinical models. Its mechanism of action, which relies on the principle of synthetic lethality in BRCA-deficient cancers, represents a targeted therapeutic approach with the potential to address unmet needs in oncology. Further research and clinical development will be crucial to fully elucidate its therapeutic potential.

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